N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group, a methylsulfanyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as 2-chloronicotinic acid and thiourea under reflux conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate with methyl isothiocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate; reactions are usually carried out in polar solvents such as acetonitrile.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules, facilitating the development of novel organic compounds.
Material Science: Investigated for its potential use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the methylsulfanyl group may contribute to its overall stability and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-pyridinecarboxamide: Similar structure but with methyl groups instead of difluorophenyl, leading to different chemical properties and biological activities.
N-(2,6-difluorophenyl)-2-pyridinecarboxamide: Lacks the methylsulfanyl group, which may affect its stability and reactivity.
Uniqueness
N-[(2,6-difluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide stands out due to the presence of both the difluorophenyl and methylsulfanyl groups, which confer unique chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12F2N2OS |
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Molecular Weight |
294.32 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12F2N2OS/c1-20-14-9(4-3-7-17-14)13(19)18-8-10-11(15)5-2-6-12(10)16/h2-7H,8H2,1H3,(H,18,19) |
InChI Key |
GNKKRVJEXBKWDB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
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